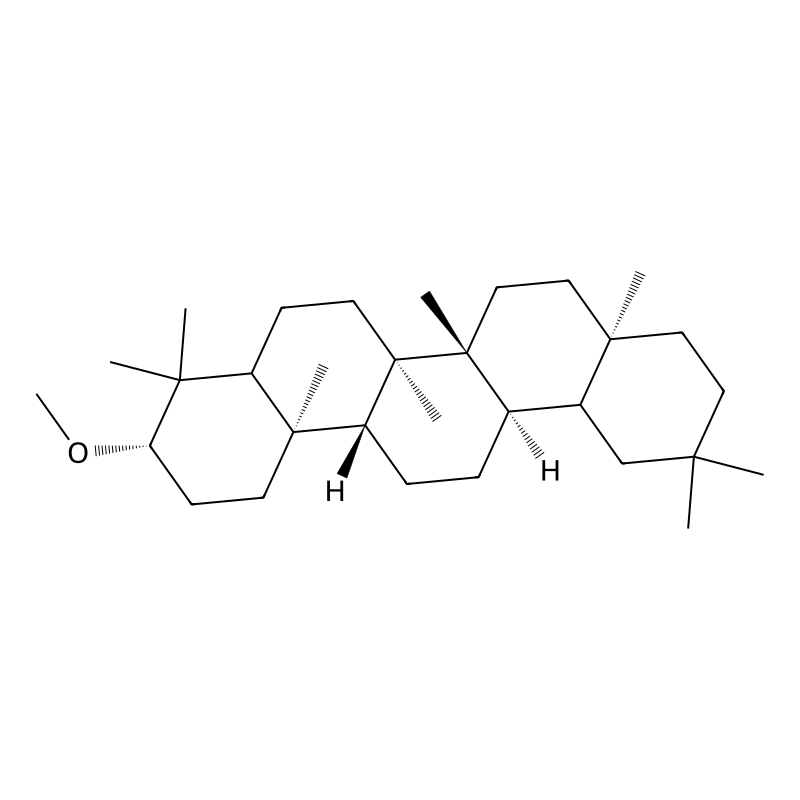

Miliacin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

miliacin triterpenoid biosynthesis pathway

Source and Quantitative Data of Miliacin

This compound is primarily found in broomcorn millet (Panicum miliaceum) [1] [2]. The table below summarizes key quantitative and sourcing information from research:

| Aspect | Details |

|---|---|

| Primary Natural Source | Broomcorn millet (Panicum miliaceum) seeds [1] |

| Concentration in Material | Very abundant in seeds; minor amounts in leaves, roots, and stems [1] |

| Content in MWC Extract | 12 mg/g in a complex of millet and wheat extract [3] |

| Chemical Formula | C₃₁H₅₂O [4] |

| Molecular Weight | 440.8 g/mol [4] |

| CAS Number | 5945-45-9 [4] |

The General Triterpenoid Biosynthesis Pathway

While the specific late-stage modifications for this compound are not yet mapped, it is biosynthesized via the universal mevalonate (MVA) pathway in the cytoplasm and endoplasmic reticulum [5]. The flowchart below illustrates this general process.

The pathway begins with universal metabolic building blocks and proceeds through key intermediates to form the oleanane-type skeleton, from which this compound is derived [5]. The final enzymatic steps, including the specific methylation that gives this compound its structure, are not yet fully characterized.

Research Gaps and Future Directions

The exact sequence of enzymes and genes in the late-stage modification steps specific to this compound remains a subject for future research [1]. Key challenges and strategies to uncover this pathway include:

- Gene Cluster Identification: Unlike some microbial triterpenoids, the genes for this compound biosynthesis in plants may not be clustered, making them harder to identify [6] [5].

- Omics Technologies: Modern approaches like genomics and transcriptomics are crucial for finding candidate genes involved in the pathway [5].

- Heterologous Production: A promising strategy is to express putative plant-derived biosynthetic genes in model systems like Saccharomyces cerevisiae (yeast) to confirm their function and reconstitute the pathway [5].

Experimental Evidence and Biological Activity

Although the full pathway is unknown, robust experimental data confirms this compound's biological effects and presence.

- Analytical Detection: The most reliable method for identifying and quantifying this compound in plant material or extracts is Gas Chromatography coupled with a Mass Spectrometry Detector (GC-MSD) [1] [7]. The typical sample preparation involves lipid extraction from seeds, often followed by saponification and purification steps before GC-MSD analysis [1] [7].

- Key Biological Evidence: this compound's bioactivity is well-documented. A randomized controlled trial demonstrated that a 12-week oral supplementation with this compound encapsulated in polar lipids (MePL) significantly reduced telogen (resting phase) hair density and improved scalp dryness in women with telogen effluvium [8]. In vitro studies also show that this compound stimulates the proliferation of cells in the hair bulb [8].

References

- 1. Distribution of this compound (olean-18-en-3β-ol methyl ether) ... [sciencedirect.com]

- 2. Molecular, isotopic and radiocarbon evidence for ... [sciencedirect.com]

- 3. Effects of the Complex of Panicum miliaceum Extract and ... [pmc.ncbi.nlm.nih.gov]

- 4. | CAS:5945-45-9 | this compound | Manufacturer BioCrick Triterpenoids [biocrick.com]

- 5. Biosynthetic pathways of triterpenoids and strategies to ... [pmc.ncbi.nlm.nih.gov]

- 6. CN101812472B - 米多霉素生物合成基因簇 [patents.google.com]

- 7. Analysis - Galab Laboratories GmbH this compound [galab.com]

- 8. " this compound encapsulated by polar lipids stimulates cell proliferation in hair... [pubmed.ncbi.nlm.nih.gov]

olean-18-en-3β-ol methyl ether properties

Miliacin is a pentacyclic triterpene methyl ether (PTME). The tables below summarize its core chemical identity and its concentration in various sources.

Table 1: Core Chemical Profile of this compound

| Property | Description |

|---|---|

| Systematic Name | Olean-18-en-3β-ol methyl ether [1] [2] [3] |

| Chemical Class | Pentacyclic Triterpene Methyl Ether (PTME) [1] [3] |

| Common Source | Broomcorn millet (Panicum miliaceum) seeds [1] [4] |

| Key Characteristic | Resistant to degradation, making it a robust sedimentary biomarker [1] |

Table 2: Distribution and Concentration of this compound

| Source | This compound Concentration / Presence | Key Contextual Notes |

|---|---|---|

| Broomcorn Millet (Panicum miliaceum) Seeds | Average of 306 µg/g [2] (or ~10.51% of total seed phytosterols) [4] | Primary and most abundant source; concentration is consistently high across cultivated and ruderal varieties [1]. |

| Other Panicum Species | Present [1] | Confirms a common biosynthetic pathway within the genus [2]. |

| Foxtail Millet (Setaria italica) | Present [1] | Can confound archaeological interpretation if present in the same region and period [1]. |

| Fungus (Chaetomium olivaceum) | Not produced [1] | Contradicts an earlier study; its absence supports this compound's reliability as a plant biomarker in sediments [1]. |

Analytical and Experimental Protocols

The primary methodology for identifying and quantifying this compound involves Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 1: Extraction from Plants and Soils for Biomarker Studies

This protocol is adapted from methods used to trace millet cultivation in archaeological and geological contexts [1].

- Sample Collection & Preparation: Collect plant organs (e.g., seeds, leaves, roots) or soil/sediment samples. Freeze-dry the samples and grind them into a homogeneous powder.

- Lipid Extraction: Extract the powdered material using a suitable organic solvent mixture, such as dichloromethane/methanol (2:1 v/v), via ultrasonication at 50°C for 60 minutes [1] [4].

- Fraction Separation: Separate the total lipid extract into different fractions using solid-phase extraction or column chromatography. This compound, as a non-polar ether, is typically eluted with a relatively non-polar solvent like hexane or a hexane/dichloromethane mixture [1].

- Derivatization: To increase volatility for GC analysis, the fraction containing this compound can be derivatized, for example, using N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) [4].

- GC-MS Analysis:

- GC Column: Use a non-polar or mid-polar capillary GC column (e.g., Rxi-5Sil MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

- Temperature Program: An example program is 60°C (hold 1 min), ramp to 200°C at 40°C/min, then to 290°C at 5°C/min (hold 20 min) [4].

- Detection: Acquire mass spectra in full scan mode (e.g., 40-800 m/z). This compound is identified by comparing its retention time and mass spectrum with an authentic standard and library data [1] [4].

Protocol 2: Compound-Specific Isotope Analysis for Source Verification

To distinguish this compound derived from C4 plants (like millet) from that of C3 plants, Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) is employed [3].

- Follow the extraction and fractionation steps from Protocol 1 to obtain a pure this compound fraction.

- The sample is injected into the GC, and the compounds are separated as usual.

- After passing through the GC column, each compound is combusted in a furnace, converting it to CO₂.

- The resulting CO₂ is then introduced into an isotope ratio mass spectrometer to measure the ratio of ¹³C to ¹²C (δ¹³C value) [3].

- A δ¹³C value characteristic of C4 plants confirms a millet origin for the this compound, strengthening its use as a specific tracer [1].

This compound as an Archaeological Tracer

The following diagram illustrates the workflow for using this compound to trace past millet cultivation, from the field to data interpretation.

Workflow for using this compound as a sedimentary tracer of millet.

This methodology has been successfully applied to reconstruct agricultural history. For instance, the absence of this compound in Early Bronze Age sediments and its presence in Late Bronze Age/Early Iron Age layers at Lake Bourget, France, provided clear evidence for the onset of millet cultivation in the region [1] [3]. The robustness of this compound as a specific biomarker for Panicum miliaceum is highest in geographical and chronological contexts where other known producing plants (like Setaria italica) are absent [1].

Biological and Pharmacological Context

While the search results confirm that pentacyclic triterpenes, as a class, are investigated for their medicinal potential, specific data on this compound's bioactivity or signaling pathways in a drug development context is limited in the current findings [1] [5]. One study mentions its investigation as an anti-microbial/anti-fungal agent and its influence on the metabolic and proliferative capacity of keratinocytes in vitro [1] [2]. However, detailed mechanisms of action, specific molecular targets, or pharmacokinetic data were not available in the consulted literature.

References

- 1. Distribution of this compound (olean-18-en-3β-ol methyl ether) ... [sciencedirect.com]

- 2. Implications for the use of sedimentary this compound as a tracer of millet [academia.edu]

- 3. Millet and meals: the role and significance of Panicum ... [pmc.ncbi.nlm.nih.gov]

- 4. Comparison of the Main Constituents in Two Varieties ... [pmc.ncbi.nlm.nih.gov]

- 5. Metabolic Modifications in Terpenoid and Steroid ... [pmc.ncbi.nlm.nih.gov]

Phytochemical Profile of Panicum miliaceum

Panicum miliaceum grains contain a diverse array of bioactive compounds. The table below summarizes the key phenolic compounds identified, which are crucial for understanding the plant's biochemical environment where miliacin is present [1].

| Compound Class | Specific Compounds | Reported Quantities (examples) | Extraction & Analysis Methods |

|---|---|---|---|

| Phenolic Acids | Ferulic acid, Caffeic acid, p-Coumaric acid, Sinapic acid, Protocatechuic acid | Ferulic acid: ~18.6 mg/100 g flour; Caffeic acid: 1.64 mg/100 g flour [1]. | Solvent extraction (Methanol, Ethanol, Aqueous); Analysis: HPLC, LC-MS, GC-MS [2] [1]. |

| Flavonoids | Not specified in detail for Panicum miliaceum | Total Phenolic Content (TPC): 16.24 - 58.04 mg GAE/g extract; Total Flavonoid Content (TFC): 7.19 - 52.56 mg QE/g extract [3]. | DPPH and ABTS radical scavenging assays; Folin-Ciocalteu method for TPC [3]. |

Genetic & Genomic Resources

Understanding the genetic blueprint of Panicum miliaceum is key to exploring biosynthetic pathways, including that of this compound.

- Genome Basics: The proso millet genome consists of 18 nuclear chromosomes, with a total sequence length of approximately 855 million nucleotides [4].

- Functional Gene Groups: A recent molecular study classified genes into 17 major functional groups. These include genes for key enzymes (e.g., ATP synthase, NADH-plastoquinone oxidoreductase, RNA polymerase) and structural proteins (e.g., ribosomal proteins, cytochrome proteins) [4]. Identifying which group controls the synthesis of this compound would be a focus of further research.

- Genetic Diversity: Studies on diverse germplasm resources (over 1,500 accessions) reveal significant phenotypic and genetic variation [5]. This diversity can be leveraged to identify accessions with higher expression of desired bioactive compounds.

Proposed Workflow for this compound Investigation

Given the absence of direct data, the following workflow outlines a strategic approach to characterize this compound in Panicum miliaceum, based on general methodologies from the search results.

Research Recommendations and Next Steps

- Consult Specialized Databases: Search for "this compound" and its synonyms in biochemical and phytochemical databases. PubMed, SciFinder, and Reaxys are essential platforms for locating specialized mass spectrometry data, NMR spectra, and isolated compound studies that may not be indexed in general web searches.

- Focus on Lipophilic Fractions: this compound is a triterpenoid. Your experimental protocols should prioritize the extraction and analysis of lipophilic fractions using non-polar solvents, which differs from the methanolic extraction commonly used for phenolic compounds [2] [1].

- Leverage Genetic Tools: Once a potential source is identified, use the genetic resources outlined, such as SSR markers and the mapped genome, to study the heredity and expression of this compound traits [5] [7] [4].

References

- 1. Exploring the bioactive components of millets for their ... [pmc.ncbi.nlm.nih.gov]

- 2. Exploring the phytochemical diversity of millets [sciencedirect.com]

- 3. Diversity in Accessions of Panicum L. Based on... miliaceum [pubmed.ncbi.nlm.nih.gov]

- 4. CHROMOSOMES MAP, FUNCTION, CLASSIFICATION ... [sabraojournal.org]

- 5. Genetic diversity analysis of proso millet (Panicum ... [frontiersin.org]

- 6. Assessment on Genetic Diversity in Proso Millet ( Panicum ...) miliaceum [arccjournals.com]

- 7. Genetic dissection of a major locus SC9.1 conferring seed ... [pubmed.ncbi.nlm.nih.gov]

miliacin biological activities review

Miliacin at a Glance

The table below summarizes the core biological activities and experimental evidence for this compound:

| Activity/Property | Experimental Model | Key Findings/Mechanisms | Quantitative Data |

|---|---|---|---|

| Hair Growth Promotion | Human Hair Follicle Dermal Papilla Cells (HFDPCs) [1] | ↑ Cell proliferation; ↑ phosphorylation of AKT, GSK3β, S6K1; ↑ β-catenin nuclear translocation [1]. | Significantly increased cell proliferation at 12.5-200 μg/mL MSO [1]. |

| Testosterone-inhibited C57BL/6 mice [1] | Stimulated hair growth, increased hair follicle size and number upon oral administration of MSO [1]. | Increased hair growth observed vs. control [1]. | |

| Human immortalized DPCs & anagen-synchronized mouse model [2] [3] | ↑ mRNA of β-catenin, growth factors (IGF-1, VEGF, FGF7), antioxidant enzymes; ↓ inflammatory cytokines (IL-6, TNFα); elongated anagen phase [2] [3]. | In vitro: 60, 120, 240 μg/mL MWC. In vivo: 30, 60, 120 mg/kg MWC in mice [2] [3]. | |

| Antioxidant | Associated mechanism [2] [3] | Upregulation of antioxidant enzymes (Catalase, SOD1) [2] [3]. | — |

| Anti-inflammatory | Associated mechanism [2] [3] | Downregulation of inflammatory cytokines (IL-6, TNFα) [2] [3]. | — |

| Cell Regeneration | Literature-derived property [2] | Stimulates regeneration processes; reported use in treating trophic ulcers [2]. | — |

Detailed Experimental Protocols

For scientific replication, here are the key methodologies from the cited studies:

- Cell Proliferation Assay (MTT): HFDPCs were seeded in 96-well plates and treated with various concentrations of MSO (0 to 200 μg/mL) for 24 hours. The yellow MTT tetrazolium dye is reduced to purple formazan in living cells, and the absorbance is measured at 570nm to determine cell viability and proliferation [1].

- BrdU Incorporation Assay: This method measures 5-bromo-2'-deoxyuridine (BrdU) incorporation into newly synthesized DNA during cell proliferation, providing another quantitative measure of cell growth [1].

- Animal Model for Hair Growth: Hair growth was inhibited in C57BL/6 mice by subcutaneous testosterone injection on shaved dorsal skin. The test group received oral administration of MSO, which stimulated hair growth compared to the control, as evaluated by visual assessment and histological analysis of hair follicle size and number [1].

- Gene Expression Analysis (qRT-PCR): Used in both in vitro (human iDPCs) and in vivo (mouse skin) studies. mRNA levels of target genes (e.g., β-catenin, growth factors, cytokines) are quantified. Cells or tissues are treated, total RNA is extracted, reverse-transcribed into cDNA, and then amplified using specific primers with a fluorescent dye (e.g., TB Green) in a real-time PCR machine [2] [3].

This compound Signaling Pathway in Hair Growth

The diagram below illustrates the mechanism by which this compound promotes hair growth, based on the referenced studies.

The proposed mechanism of this compound in hair growth involves activating the β-catenin pathway via AKT/GSK3β signaling [1].

Research Context and Future Directions

This compound research is positioned within the search for hair loss treatments with fewer side effects than current options like finasteride, which can cause sexual dysfunction [1] [2]. This compound's potential to promote hair growth through β-catenin signaling and antioxidant/anti-inflammatory actions offers a promising alternative approach [1] [2] [3].

Current evidence for this compound's hair growth effects is promising, yet further research is needed to fully validate its efficacy and define its potential in therapeutic applications.

References

Miliacin: Basic Properties & Identified Biological Activities

Miliacin is a pentacyclic triterpenoid compound found in broomcorn millet. The table below summarizes its core properties and documented bioactivities, which are mainly investigated in biomedical contexts.

| Property/Category | Description |

|---|---|

| Chemical Name | 3β-Methoxyolean-18-ene [1] |

| IUPAC Name | (3S,4aR,6aS,6aR,6bR,8aR,14aR,14bR)-3-methoxy-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,6a,7,8,9,10,13,14,14a-tetradecahydropicene [1] |

| Molecular Formula | C₃₁H₅₂O [1] |

| Molecular Weight | 440.8 g/mol [1] |

| CAS Number | 5945-45-9 [1] |

| Plant Source | Grains of Panicum miliaceum L. (broomcorn millet) [1] [2] |

| Documented Bioactivities | Stimulates keratinocyte proliferation; protects against stress-induced lipid peroxidation; produces a protective effect on splenocytes by decreasing DNA fragmentation [3] [1] |

Proso Millet's Physiological Response to Abiotic Stress

While the role of this compound itself is unclear, research into how proso millet responds to environmental stresses like salinity reveals key physiological pathways. The following experimental protocol and results illustrate this.

Detailed Experimental Protocol: Salt Stress Response

A 2024 study investigated the molecular mechanisms of salt stress tolerance in Panicum miliaceum and the alleviating effect of Selenium (Se) [4].

- 1. Plant Growth Regimen: Seeds were surface-sterilized and sown in sterile sand within controlled environment chambers (26 ± 1°C, 16-hour photoperiod) [4].

- 2. Experimental Treatments: Plants were divided into several sets:

- Control set: Irrigated with distilled water.

- Salt stress sets: Irrigated with 150 mM and 200 mM NaCl solutions.

- Selenium treatment sets: Treated with 1, 5, and 10 µM Sodium Selenite (Na₂SeO₃), both under non-saline and saline (150/200 mM NaCl) conditions [4].

- 3. Measured Parameters:

- Physiological: Fresh weight (FW) and dry weight (DW) to assess growth.

- Biochemical: Quantification of proline content and assessment of antioxidant enzyme activities.

- Molecular: RNA extraction and Gene Expression Analysis via RT-qPCR for genes involved in proline biosynthesis (P5CS, OAT) and catabolism (PDH) [4].

The experimental workflow for this study can be summarized as follows:

Experimental workflow for analyzing salt stress tolerance in proso millet.

Key Quantitative Findings on Salt Stress Mitigation

The study generated significant quantitative data on how Selenium alleviates salt stress in proso millet.

Table 1: Effect of Salt Stress and Selenium on Growth and Proline Content

| Treatment | Fresh Weight (FW) Change vs. Control | Proline Content vs. Control |

|---|---|---|

| 150 mM NaCl | -38.6% [4] | Significant Increase [4] |

| 200 mM NaCl | -52.3% [4] | Significant Increase [4] |

| 1 µM Se (No Salt) | +5.1% [4] | Data Not Specified |

| 5 µM Se (No Salt) | +5.7% [4] | Data Not Specified |

| 10 µM Se (No Salt) | +6.4% [4] | Data Not Specified |

| 150 mM NaCl + 1 µM Se | +63.8% (vs. 150mM NaCl) [4] | Data Not Specified |

| 150 mM NaCl + 5 µM Se | +36.5% (vs. 150mM NaCl) [4] | Reduced vs. Salt-Stressed [4] |

| 150 mM NaCl + 10 µM Se | +29.9% (vs. 150mM NaCl) [4] | Reduced vs. Salt-Stressed [4] |

Table 2: Gene Expression Changes under Salt Stress and Selenium

| Gene | Function | Expression under Salt Stress | Expression with Se Addition |

|---|---|---|---|

| P5CS | Proline biosynthesis (Glutamate pathway) | Upregulated [4] | Modulated (reduced vs. salt-only) [4] |

| OAT | Proline biosynthesis (Ornithine pathway) | Upregulated [4] | Modulated (reduced vs. salt-only) [4] |

| PDH | Proline catabolism | Data Not Specified | Upregulated [4] |

The relationship between salt stress, selenium, and the proline biosynthesis pathway is illustrated below.

>Schematic of proline metabolism regulation under salt stress and selenium treatment in proso millet. Salt stress upregulates biosynthesis genes (P5CS, OAT). Selenium modulates this response and activates proline catabolism (PDH), fine-tuning proline levels for stress resilience [4].

Analytical Methods for this compound Extraction and Quantification

Although its physiological role is not fully defined, this compound is a valuable biomarker. Here are technical protocols for its extraction and analysis.

Extraction and Analysis of this compound

1. Liquified Isobutane Extraction

- Objective: To extract this compound from millet seeds using liquified isobutane as a solvent [3].

- Protocol:

- Load raw millet material into an extractor.

- Treat the raw material with liquified isobutane supplied from a pressure vessel.

- Upon completion, transfer the solvent containing dissolved compounds to an evaporator.

- Reduce pressure in the evaporator, causing the solvent to vaporize and separate from the extract.

- Collect the final extract after solvent recovery [3].

- Quality Control: Analyze the acid value and peroxide value of the extracted oil according to the European Pharmacopoeia [3].

2. Supercritical CO₂ Extraction

- Objective: To obtain a millet extract rich in this compound [5].

- Protocol: this compound-containing proso millet seeds are extracted using a supercritical CO₂ extraction process. Sunflower oil is often added as an excipient to stabilize the content [5].

3. Quantification via Gas Chromatography (GC)

- Objective: To determine the this compound content in millet extracts [5] [3].

- Protocol:

- Instrument: Gas Chromatograph fitted with a Flame Ionization Detector (GC-FID) [5].

- Column: 5% phenyl-methylpolysiloxane column (e.g., 0.25 μm, 0.25 mm × 30 m) [5].

- Procedure: The extract is injected into the GC system. The this compound content is quantified by comparing the peak area or retention time with a standard reference sample of this compound [3].

Summary and Research Outlook

Future research could be directed towards:

- Elucidating this compound's Function: Investigating whether this compound plays a direct role in stress adaptation, perhaps in membrane stabilization or signaling.

- Genetic Studies: Exploring the genes and enzymes involved in this compound biosynthesis within the plant.

- Broner Applicability: Determining if the stress response mechanisms identified in proso millet are conserved or adapted in other this compound-producing plants.

References

- 1. | CAS:5945-45-9 | Triterpenoids | Manufacturer BioCrick this compound [biocrick.com]

- 2. [PDF] Distribution of this compound (olean-18-en-3β-ol...) | Semantic Scholar [semanticscholar.org]

- 3. Liquified isobutane extraction of this compound containing millet oil [sciencedirect.com]

- 4. Crosstalk in proline biosynthesis regulates ... [sciencedirect.com]

- 5. Effects of the Complex of Panicum miliaceum Extract and ... [pmc.ncbi.nlm.nih.gov]

Miliacin: Chemical Profile and Biological Activities

Miliacin is a rare triterpene and the main triterpenoid found in millet seeds and millet oil [1] [2]. The table below summarizes its core biological activities.

| Biological Activity | Observed Effect | Research Context |

|---|---|---|

| Hair Growth Promotion | Stimulates keratinocyte proliferation; reduces telogen density; increases anagen density [3] [4] | Human hair bulb cells; clinical trials for telogen effluvium |

| Anti-inflammatory | Reduces inflammatory cytokines (e.g., IL-6, TNFα) [4] | Human immortalized dermal papilla cells (iDPCs) |

| Antioxidant | Increases mRNA levels of antioxidant enzymes (catalase, SOD1) [4] | Human immortalized dermal papilla cells (iDPCs) |

| Regenerative & Protective | Promotes healing of trophic ulcers; protects against drug-induced organ toxicity [5] | Animal studies (rats) |

| Growth Stimulation | Improves weight gain and food digestibility in cattle [5] | Livestock studies |

Detailed Experimental Protocols

For researchers looking to replicate or build upon existing work, here are the methodologies from key studies.

In Vitro Protocol: Assessing Effects on Human Dermal Papilla Cells

This protocol is based on a 2023 study that investigated the effects of a millet and wheat extract complex (MWC) on human immortalized dermal papilla cells (iDPCs) [4].

- Cell Culture: Human iDPCs were cultured in Dulbecco’s Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) at 37°C and 5% CO2 [4].

- Treatment: Cells were treated with the MWC at concentrations of 60, 120, and 240 μg/mL. Sunflower oil (SFO), used as an excipient in the MWC, was tested at 240 μg/mL as a control [4].

- Viability Assay: Cell viability was analyzed using a water-soluble tetrazolium salt (WST) assay kit (e.g., EZ-Cytox) according to the manufacturer's instructions [4].

- Gene Expression Analysis:

- RNA Extraction: Total RNA was isolated from cells using TRIzol reagent [4].

- cDNA Synthesis: RNA was reverse transcribed into cDNA using a reverse transcriptase like HelixCript Thermo Reverse Transcriptase and an RNase inhibitor [4].

- qPCR: mRNA levels of target genes (e.g., catalase, SOD1, IGF-1, VEGF, FGF7, wnt10b, β-catenin, IL-6, TNFα) were quantified using a kit like TB Green Premix Ex Taq on a real-time PCR system [4].

In Vivo Protocol: Anagen-Synchronized Mouse Model

The same 2023 study used this model to confirm the in vitro findings [4].

- Animals: Forty-eight 6-week-old C3H/HeN male mice were acclimated for three days and then grouped based on body weight [4].

- Treatment: Mice were administered the MWC orally at doses of 30, 60, and 120 mg/kg, or 120 mg/kg of SFO as a control, for a specified period [4].

- Hair Cycle Assessment: The effect on the hair cycle was evaluated by depilating the telogen-phase dorsal skin of the mice to synchronize the hair cycle and induce the anagen phase. The subsequent hair growth was monitored [4].

- Gene Expression Analysis: mRNA levels from hair follicles in the dorsal skin were measured during the early and late telogen phases using qPCR, as described in the in vitro protocol [4].

Mechanism of Action: Wnt/β-Catenin Signaling Pathway

The hair growth-promoting effects of this compound and related extracts are linked to the activation of the Wnt/β-catenin signaling pathway, which is crucial for initiating and maintaining the hair growth (anagen) phase [4]. The diagram below illustrates this mechanism.

This compound-containing complexes activate Wnt/β-catenin signaling to promote the anagen hair growth phase.

Advanced Formulations and Patent Landscape

Research indicates that this compound's efficacy is significantly enhanced through specific formulations that improve its bioavailability.

- Encapsulation with Polar Lipids: A 2020 randomized controlled trial demonstrated that this compound encapsulated by polar lipids (MePL) was more effective than this compound alone in stimulating cell proliferation in the hair bulb and improving telogen effluvium in women. The polar lipids form vesicles that enhance the bioavailability of the active compound [3].

- Synergistic Compositions: A patent (US9180135B2) covers compositions combining this compound with sphingolipids (e.g., glucosylceramides from wheat) and/or phospholipids for hair and scalp care. These combinations are designed to work synergistically to improve hair health [6].

Knowledge Gaps and Research Directions

The existing research points to several areas where further investigation is needed:

- Human Bioavailability and Metabolism: Detailed data on the absorption, distribution, metabolism, and excretion of this compound in humans is not available in the searched literature.

- Direct Molecular Targets: While this compound's effects on pathways like Wnt/β-catenin are documented, its direct molecular targets and binding partners remain to be fully elucidated.

- Long-Term Clinical Efficacy: More long-term, large-scale clinical studies are needed to confirm its sustained benefits and safety for various hair loss conditions.

References

- 1. GALAB offers a new, advanced method for the ... [galab.com]

- 2. Analysis - Galab Laboratories GmbH this compound [galab.com]

- 3. "this compound encapsulated by polar lipids stimulates cell ... [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of the Complex of Panicum miliaceum Extract and ... [pmc.ncbi.nlm.nih.gov]

- 5. [Chemical nature and biological activity of miliacine] [pubmed.ncbi.nlm.nih.gov]

- 6. US9180135B2 - this compound and sphingolipids and/or... - Google Patents [patents.google.com]

Comprehensive Application Notes and Protocols: GC-MS Analysis of Miliacin in Proso Millet Oil

Introduction to Miliacin and Its Significance

This compound (olean-18-en-3β-ol) is a key triterpenoid compound found predominantly in proso millet (Panicum miliaceum L.), where it serves as an important chemical marker for authenticity and quality assessment. This pentacyclic triterpene has attracted significant research interest due to its diverse biological activities, including demonstrated effects on keratinocyte metabolism, cellular proliferation, and protection against lipid peroxidation. Recent studies have further revealed its potential in dermatological applications and hair growth promotion, making reliable analytical methods for its quantification increasingly important in both agricultural and pharmaceutical contexts [1].

Proso millet ranks as the sixth most important cereal globally and has been identified by the FAO as a future smart crop due to its climate resilience and nutritional profile. Unlike common cereals, proso millet is gluten-free and has a low glycemic index, making it suitable for individuals with celiac disease and useful in preventing cardiovascular diseases. The grain possesses the highest lipid content (2.9%) among common cereals after oats, with this compound being one of its most valuable lipophilic components [2]. The development of robust analytical protocols for this compound quantification is essential for quality control in the food industry, standardization of herbal preparations, and bioactivity-guided fractionation in pharmaceutical development.

Materials and Reagents

Chemical Standards and Supplies

- Primary standard: this compound reference standard (≥98.0% purity, Phytolab, Germany)

- Extraction solvents: Dichloromethane (≥99.9%), methanol (HPLC grade), hexane (for residual analysis)

- Derivatization reagents: N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), dry pyridine

- Saponification reagents: Potassium hydroxide (KOH), sodium sulfate anhydrous (Na₂SO₄)

- Internal standards: Fluoranthene-D10 (25 mg/L) for GC-MS quantification

- Solvents for sample preparation: Deionized water, hexane for lipid extraction

Equipment and Instrumentation

- GC-MS system: Thermo Scientific Trace 1310 gas chromatograph coupled to TSQ 8000 mass spectrometer (or equivalent)

- Chromatography column: Rxi-5Sil MS capillary column (30 m × 0.25 mm × 0.25 μm) or equivalent low-polarity stationary phase

- Sample preparation: Ultrasonic bath (Hwashin Technology or equivalent), centrifugal concentrator, analytical balance (0.1 mg sensitivity)

- Extraction apparatus: Soxhlet extraction system for initial oil isolation from millet seeds

- Glassware: Precision volumetric flasks, vials with PTFE-lined caps, 2 mL derivatization vials

Experimental Protocols

Sample Preparation Protocol

3.1.1 Lipid Extraction from Proso Millet

Table 1: Sample Preparation Steps for Lipid Extraction

| Step | Procedure | Parameters | Quality Control |

|---|---|---|---|

| 1. Seed Preparation | Dry millet seeds at 45±1°C and grind to fine powder using mortar and pestle or mechanical grinder | Particle size: <0.5 mm; Moisture: <10% | Visual inspection for homogeneity |

| 2. Oil Extraction | Weigh 5g powdered sample; Soxhlet extraction with hexane for 6 hours | Solvent volume: 150 mL; Temperature: 60°C | Record extraction yield (%) |

| 3. Solvent Evaporation | Concentrate extract under nitrogen stream at 40°C | Pressure: <100 mbar; Final volume: 2 mL | Document recovery rate |

| 4. Oil Quantification | Precisely weigh extracted oil for saponification | Target: 100±5 mg oil | Accurate to 0.1 mg |

The initial sample preparation is critical for achieving representative sampling and high extraction efficiency. Proper drying at 45±1°C preserves thermolabile compounds while reducing moisture interference. The grinding step ensures maximum surface area for efficient lipid extraction, with particle size significantly impacting yield [2] [1].

3.1.2 Unsaponifiable Matter Preparation

Figure 1: Workflow for Preparation of Unsaponifiable Matter from Proso Millet Oil

The saponification process hydrolyzes glyceride esters, releasing fatty acids while preserving the unsaponifiable components including this compound. The critical control points in this procedure include:

- Temperature control: Maintain precisely at 60°C to prevent degradation of heat-sensitive compounds

- Mixing technique: Gentle shaking after hexane addition is essential to avoid emulsion formation

- Complete extraction: Triple extraction with hexane ensures >95% recovery of unsaponifiable matter

- Dehydration step: Anhydrous sodium sulfate removes residual water that could interfere with derivatization or GC-MS analysis [1]

Derivatization Protocol

- Transfer 1000 μL of the concentrated unsaponifiable extract to a 2 mL glass vial

- Evaporate solvents completely under a gentle nitrogen stream at 40°C

- Reconstitute the residue in 75 μL of dry pyridine

- Add 75 μL MSTFA and incubate at 70°C for 1 hour for complete trimethylsilylation

- Dilute the derivatized sample with 250 μL hexane and add 20 μL Fluoranthene-D10 internal standard solution (25 mg/L)

- Mix thoroughly and transfer to GC vial for analysis

Derivatization enhances the volatility and thermal stability of this compound for GC-MS analysis. The trimethylsilyl ether derivative of this compound shows excellent chromatographic behavior with sharp peak shape and improved detection sensitivity. The reaction completeness should be verified by analyzing a derivatized standard [2].

GC-MS Analysis Conditions

Table 2: GC-MS Instrumental Parameters for this compound Analysis

| Parameter | Configuration | Alternative Options |

|---|---|---|

| GC System | Thermo Scientific Trace 1310 | Agilent 8890, Shimadzu GC-2030 |

| MS Detector | Triple Quadrupole TSQ 8000 | Single quadrupole, Q-TOF |

| Injector | Split/splitless with AI 1310 autosampler | - |

| Injection Volume | 1.0 μL | 0.5-2.0 μL depending on concentration |

| Carrier Gas | Helium, constant flow 1 mL/min | Hydrogen (with safety precautions) |

| Injector Temperature | 290°C | 280-300°C |

| Split Ratio | 1:25 after 2 min delay | 1:10 to 1:50 depending on sensitivity needs |

| Chromatographic Column | Rxi-5Sil MS (30 m × 0.25 mm × 0.25 μm) | DB-5MS, HP-5MS equivalent |

| Oven Program | Initial: 60°C (1 min) → 200°C at 40°C/min → 290°C at 5°C/min (20 min) | Optimize for resolution vs. runtime |

Mass Spectrometer Conditions:

- Ionization mode: Electron impact (EI) at 70 eV

- Ion source temperature: 280°C

- Transfer line temperature: 290°C

- Data acquisition: Full scan mode (40-800 m/z) for qualitative analysis

- Solvent delay: 3 minutes to protect detector

- Scan rate: 5 scans per second for optimal peak definition

The triple quadrupole mass spectrometer provides superior sensitivity and selectivity compared to single quadrupole instruments. The temperature program is optimized to resolve this compound from other triterpenoids such as β-amyrin, lupeol, and friedelan-3-one that may co-occur in proso millet extracts [2] [1].

Data Analysis and Interpretation

Compound Identification

This compound identification is performed using a multiparameter approach to ensure accurate characterization:

- Retention time matching: Compare with authentic standard (±0.05 min tolerance)

- Mass spectral matching: Compare with NIST library spectra (similarity index >85%)

- Characteristic ions: Monitor primary quantifier and qualifier ions

- Retention index: Compare with literature values for similar stationary phases

The characteristic fragmentation pattern of trimethylsilylated this compound includes the molecular ion and key fragments resulting from ring cleavage. The mass spectrum typically shows significant ions at m/z 189, 203, 218, and 255, with the molecular ion at m/z 498 [1].

Quantification Method

Quantitative analysis employs the internal standard method with Fluoranthene-D10 providing compensation for injection volume variability and instrumental drift. The quantification protocol includes:

- Calibration curve: Prepare this compound standards at 25, 50, 100, 200, 300, 500, and 1000 μg/mL

- Linearity assessment: Correlation coefficient (R²) should be ≥0.995

- Precision evaluation: Repeat injections (n=6) of mid-level standard (CV ≤5%)

- Calculation: Use peak area ratios (this compound/IS) against calibration curve

The percentage of this compound in the sample is calculated according to: Percent this compound (%) = (Peak area of this compound / Total area of all peaks) × 100 [2]

Method Validation Parameters

Table 3: Method Validation Data for this compound Quantification

| Validation Parameter | Result | Acceptance Criteria |

|---|---|---|

| Linearity Range | 25-1000 μg/mL | R² ≥ 0.995 |

| Limit of Detection (LOD) | 5 μg/mL | Signal-to-noise ≥ 3:1 |

| Limit of Quantification (LOQ) | 25 μg/mL | Signal-to-noise ≥ 10:1 |

| Precision (Intra-day, n=6) | CV = 3.2% | CV ≤ 5% |

| Precision (Inter-day, n=18) | CV = 4.7% | CV ≤ 8% |

| Recovery (Spiked Samples) | 96.5-102.3% | 85-115% |

| Robustness (Flow Variation) | CV = 2.8% | CV ≤ 5% |

Method validation ensures reliable quantification across the analytical range. The extraction efficiency should be verified by repeated extraction of residual material, demonstrating >95% recovery. The stability of derivatized samples should be assessed over 24-48 hours under storage conditions (4°C in autosampler) [1].

Applications and Research Implications

Research Applications

This GC-MS protocol enables several key research applications:

- Varietal differentiation: this compound content varies among proso millet varieties, with studies showing distinct profiles in Hanacká Mana and Unicum cultivars [2]

- Bioactivity assessment: Correlation of this compound content with demonstrated biological effects including keratinocyte proliferation and lipid peroxidation protection [1]

- Agricultural optimization: Determination of optimal cultivation conditions for enhanced this compound production

- Biosynthetic studies: Investigation of triterpenoid pathways in proso millet

Industrial Applications

The methodology supports various industrial applications:

- Quality control: Standardized assessment of millet-based raw materials

- Product development: Formulation of standardized extracts for cosmetic and nutraceutical products

- Authentication: Detection of adulteration in millet-derived ingredients

- Stability testing: Monitoring this compound degradation during storage and processing

Troubleshooting and Technical Notes

Common Issues and Solutions

- Poor chromatography: Condition column appropriately; check for active sites; ensure proper derivatization

- Low this compound recovery: Verify saponification efficiency; extend extraction time; check solvent purity

- Irrepeatable retention times: Check carrier gas flow stability; verify oven temperature calibration

- Reduced MS sensitivity: Clean ion source; check detector voltages; verify tuning compounds

Optimization Guidelines

- Column selection: Mid-polarity columns (5%-phenyl equivalent) provide optimal separation of triterpenoids

- Temperature programming: Moderate ramp rates (3-5°C/min) in critical separation regions enhance resolution

- Sample concentration: Adjust to maintain this compound peak area within linear range of calibration curve

- Injection technique: Use hot needle technique for better reproducibility

Conclusion

This comprehensive protocol provides a robust methodology for the extraction, identification, and quantification of this compound in proso millet oil using GC-MS. The saponification approach effectively isolates this compound from the complex lipid matrix, while derivatization enhances analytical sensitivity and chromatographic performance. The method demonstrates excellent precision, accuracy, and sensitivity suitable for both research and quality control applications. As interest in proso millet's health benefits grows, this protocol will support standardized assessment of this compound content across cultivars, growing conditions, and processing methods, facilitating the development of millet-based products with validated compositional profiles.

References

simultaneous extraction quantitation miliacin alkylresorcinols

Application Notes: Analysis of Cereal Biomarkers

Introduction and Objective

Cereal biomarkers like miliacin (a triterpenoid marker for millet) and alkylresorcinols (ARs) (phenolic lipid markers for whole-grain wheat and rye) are crucial for nutritional and archaeological studies [1] [2] [3]. The objective is to provide a detailed methodological framework for their simultaneous analysis from solid matrices like soils and sediments, a technique relevant for dietary biomarker quantification and terrestrial archive studies [1].

Experimental Protocol for Alkylresorcinol Extraction

While a specific combined protocol for this compound and ARs is not fully detailed, robust methods for AR extraction from cereal matrices are well-established. The following table compares common extraction techniques for ARs from wheat bran, which can be adapted for other sample types.

Table 1: Comparison of Alkylresorcinol Extraction Methods from Wheat Bran

| Extraction Method | Key Conditions | Efficiency & Notes |

|---|---|---|

| Ultrasound-Assisted Extraction (UAE) | Acetone, 10-20 min, room temperature [4] [5] | High yield of C17-C25 homologs; fast and efficient [4] [5]. |

| Overnight Solvent-Assisted Maceration (OSAM) | Acetone, ~24 hours, room temperature [4] [5] | High yield; simple but time-consuming [4] [5]. |

| Soxhlet Extraction | Acetone, continuous reflux at solvent boiling point [4] [5] | High yield; uses elevated temperature [4] [5]. |

For the simultaneous extraction of this compound and ARs from soils and sediments, the published method uses a combined extraction and concentration procedure followed by GC-MS/MS analysis [1]. The specifics of the solvent and extraction technique (e.g., accelerated solvent extraction, sonication) were not detailed in the available abstract.

Analytical Quantitation via Chromatography

The choice of analytical instrumentation depends on the target analytes.

- For Simultaneous Analysis (this compound & ARs): The cited method uses Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) [1]. This is suitable for these non-polar, thermally stable compounds.

- For Alkylresorcinols (Liquid Chromatography): High-Performance Liquid Chromatography with Diode-Array and Mass Spectrometry detection (HPLC-DAD-MS) is widely used for profiling AR homologs [4] [5]. Reversed-phase chromatography is standard for separating homologs by alkyl chain length.

General principles for robust LC-MS/MS method development, which are applicable to these analyses, are summarized below.

Table 2: Key Considerations for LC-MS/MS Method Development

| Development Phase | Critical Parameters | Recommendations |

|---|---|---|

| MS Parameter Tuning | Precursor/Product ions, Collision Energy, Source conditions (DP, EP, CXP) [6] | Establish via direct infusion; refine once LC conditions are set. Check for in-source fragmentation and adduct formation [6]. |

| Chromatography | Column chemistry, Mobile phase, Gradient profile, Flow rate [6] | Optimize for peak resolution and shape. An "extended gradient" can help assess peak purity and specificity [6]. |

| Internal Standard (IS) | Selection, Concentration, Solvent [6] | Use stable isotopically labeled analogs. Titrate IS to find a concentration that gives a strong, precise detector response without detector saturation [6]. |

Bioactivity Data of Alkylresorcinol Homologs

The biological activity of ARs is influenced by their homologue profile, which is in turn affected by the extraction method. Below is a summary of findings on the antiproliferative activity of different AR homologs.

Table 3: Influence of Alkylresorcinol Homolog Structure on Antiproliferative Activity

| Homolog Feature | Observed Bioactivity | Implications |

|---|---|---|

| Oxygenated Side Chains (e.g., C23:Oxo) | Significantly higher antiproliferative activity against PC-3 prostate cancer cells [4] [5] | Extracts enriched with oxygenated ARs (e.g., keto groups) show greater potential for anticancer applications. |

| Long Saturated Chains (e.g., C25, C19) | Characteristic of cereals and key for discriminating extraction methods [4] [5] | Important for biomarker studies. The specific chain length can influence bioavailability and membrane interaction [2]. |

Workflow and Metabolic Pathway Diagrams

The following diagrams outline the general experimental workflow and the biological pathway of alkylresorcinols in humans, which underpins their utility as biomarkers.

Diagram 1: A generalized experimental workflow for the extraction, analysis, and bioactivity testing of alkylresorcinols from solid samples like wheat bran or soils. Specific steps for simultaneous this compound analysis would be integrated into this framework [1] [4] [5].

Diagram 2: The pharmacokinetic pathway of alkylresorcinols in the human body, illustrating their absorption, transport, metabolism, and excretion. DHBA (3,5-dihydroxybenzoic acid) and DHPPA (3-(3,5-dihydroxyphenyl)-propanoic acid) are used as biomarkers of whole-grain intake [2] [3].

Conclusion

A method for the simultaneous extraction, concentration, and quantitation of this compound and alkylresorcinols from soils and sediments exists, with analysis performed via GC-MS/MS [1]. For the analysis of alkylresorcinols specifically, UAE and Soxhlet extraction with acetone are highly efficient, and the homologue profile, which can be determined by HPLC-DAD-MS, is critical as it directly influences bioactivity, with oxygenated homologs showing enhanced antiproliferative effects [4] [5].

References

- 1. A method for the simultaneous extraction, concentration ... [sciencedirect.com]

- 2. An Overview of Alkylresorcinols Biological Properties and Effects [pmc.ncbi.nlm.nih.gov]

- 3. An update on alkylresorcinols – Occurrence, bioavailability ... [sciencedirect.com]

- 4. n-Alkylresorcinol Extraction Conditions from Wheat Bran ... [pubmed.ncbi.nlm.nih.gov]

- 5. Comparative Evaluation of 5-n-Alkylresorcinol Extraction ... [mdpi.com]

- 6. Review of the Use of Liquid Chromatography - Tandem Mass... [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols for Miliacin Quantification in Plant Extracts and Biological Samples Using Gas Chromatography-Flame Ionization Detection (GC-FID)

Introduction to Miliacin and Analytical Considerations

This compound (also known as olean-18-en-3β-ol or multiflorenol) is a triterpenoid compound predominantly found in Proso millet (Panicum miliaceum L.) and serves as a key chemical marker for quality control and standardization of millet-based extracts. This pentacyclic triterpene alcohol has gained significant research interest due to its diverse biological activities, including hair growth promotion, anti-inflammatory properties, and antioxidant effects. The quantification of this compound is essential for ensuring batch-to-batch consistency in herbal preparations and for establishing dose-response relationships in pharmacological studies. Gas chromatography coupled with flame ionization detection (GC-FID) has emerged as a robust, cost-effective analytical technique for this compound quantification, offering excellent sensitivity, wide linear dynamic range, and reproducible results without the extensive operational costs associated with mass spectrometric detection.

The analytical challenges in this compound quantification primarily stem from the complex matrix effects in plant extracts and biological samples, the presence of structurally similar triterpenoids, and the need for optimal extraction and chromatographic separation conditions. The GC-FID method described in these application notes addresses these challenges through careful optimization of sample preparation, column selection, and temperature programming, enabling specific and accurate quantification of this compound in various sample matrices. This methodology is particularly valuable for quality control laboratories in the herbal products industry and for research institutions investigating the biological effects of millet-derived compounds, providing a reliable analytical tool that balances performance with operational practicality.

Materials and Methods

Instrumentation and Chromatographic Conditions

The GC-FID analysis requires specific instrumentation and carefully optimized chromatographic conditions to achieve optimal separation, sensitivity, and reproducibility for this compound quantification. The following parameters have been established through method development and validation studies:

GC-FID System: Any modern gas chromatograph equipped with flame ionization detector, split/splitless injector, and automated liquid sampler is suitable. The system should have precise temperature control (±0.1°C) and electronic pressure control capabilities for retention time reproducibility.

Chromatographic Column: A 5% phenyl-methylpolysiloxane capillary column with dimensions of 30 m × 0.25 mm i.d. × 0.25 μm film thickness provides excellent separation efficiency for this compound. The medium-polarity stationary phase optimally resolves this compound from co-extracted compounds in complex matrices [1].

Carrier Gas: High-purity helium (>99.999%) at constant flow rate of 1.0 mL/min. Hydrogen and air are required for the FID detector at optimized flow rates of 30 mL/min and 300 mL/min, respectively.

Temperature Program: Initial oven temperature: 150°C (hold 2 min), ramped to 300°C at 15°C/min (hold 10 min). Total run time: 22 minutes. This compound retention time typically occurs between 15-18 minutes under these conditions, depending on the specific column brand and age.

Injection Parameters: Split injection mode with 10:1 split ratio; injection volume: 1 μL; injector temperature: 280°C; detector temperature: 300°C.

The flame ionization detector operates by combusting the column effluent in a hydrogen/air flame, generating ions proportional to the carbon content of the analytes. These ions are collected on a polarized electrode, producing an electrical signal that is amplified and recorded as the chromatographic output. FID demonstrates excellent sensitivity for organic compounds like this compound, with broad linear dynamic range (10^5-10^6) and minimal response variation between different chemical classes [2].

Reagents, Standards, and Sample Preparation

2.2.1 Chemical Reagents and Standards

- This compound reference standard (purity ≥95%) for calibration and quality control

- Internal standard (e.g., tricosanoic acid or similar high-molecular-weight compound not present in samples) [3]

- HPLC-grade solvents: n-hexane, chloroform, methanol, ethyl acetate

- Derivatization reagents (if required): N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS)

- Sample preparation materials: Disposable extraction columns, anhydrous sodium sulfate, glass microvials, syringe filters (0.45 μm PTFE)

2.2.2 Sample Extraction and Cleanup Procedures

A. Plant Material Extraction

- Supercritical CO₂ Extraction: Weigh 100 g of finely ground millet seeds and subject to supercritical CO₂ extraction at 45°C and 300 bar pressure. Collect the extract and evaporate under gentle nitrogen stream to obtain oleoresin [1].

- Liquid-Solid Extraction: Alternative method: Macerate 10 g of powdered plant material in 100 mL chloroform:methanol (2:1, v/v) for 24 hours with continuous agitation. Filter through Whatman No. 1 filter paper and concentrate to dryness under reduced pressure at 40°C.

B. Sample Purification

- Re-dissolve the crude extract in 2 mL n-hexane and load onto a solid-phase extraction (SPE) cartridge (silica or aminopropyl phase, 500 mg/3 mL).

- Wash with 5 mL n-hexane:ethyl acetate (9:1, v/v) to remove non-polar impurities.

- Elute this compound fraction with 5 mL n-hexane:ethyl acetate (7:3, v/v).

- Evaporate eluent to dryness under nitrogen and reconstitute in 1 mL of appropriate solvent for GC analysis.

C. Derivatization (Optional) For enhanced volatility and chromatographic performance:

- Transfer 100 μL of purified extract to a glass vial and evaporate to complete dryness.

- Add 50 μL MSTFA (with 1% TMCS) and 50 μL pyridine.

- Heat at 60°C for 30 minutes with occasional vortexing.

- Cool to room temperature and analyze directly by GC-FID.

Table 1: Standard Preparation for Calibration Curve

| Standard Solution | Concentration (μg/mL) | Preparation Method |

|---|---|---|

| Stock Solution | 1000 | Dissolve 10 mg this compound in 10 mL n-hexane |

| Working Standard 1 | 10 | Dilute 100 μL stock to 10 mL with n-hexane |

| Working Standard 2 | 25 | Dilute 250 μL stock to 10 mL with n-hexane |

| Working Standard 3 | 50 | Dilute 500 μL stock to 10 mL with n-hexane |

| Working Standard 4 | 100 | Dilute 1 mL stock to 10 mL with n-hexane |

| Working Standard 5 | 250 | Dilute 2.5 mL stock to 10 mL with n-hexane |

Method Validation and Analytical Parameters

Rigorous method validation is essential to demonstrate that the GC-FID quantification method is suitable for its intended purpose. The following validation parameters have been established for this compound quantification:

Linearity, Sensitivity, and Precision

The method demonstrates excellent linearity across a concentration range of 10-250 μg/mL, with a typical correlation coefficient (R²) of ≥0.998. The limit of detection (LOD) and limit of quantification (LOQ) were determined to be 3 μg/mL and 10 μg/mL, respectively, based on signal-to-noise ratios of 3:1 and 10:1. These sensitivity parameters are sufficient for quantifying this compound in most plant extracts and formulated products.

Precision was evaluated through both intra-day and inter-day assays. The intra-day precision (repeatability) showed relative standard deviations (RSD) of less than 2.5% for six replicate injections of a quality control sample at 50 μg/mL concentration. The inter-day precision (intermediate precision) demonstrated RSD values of less than 4.0% when the analysis was performed on three different days over a one-week period. These results confirm the method provides reproducible data for routine quality control applications [1].

Table 2: Method Validation Parameters for this compound Quantification by GC-FID

| Validation Parameter | Result | Acceptance Criteria |

|---|---|---|

| Linear range | 10-250 μg/mL | - |

| Correlation coefficient (R²) | ≥0.998 | ≥0.995 |

| LOD | 3 μg/mL | - |

| LOQ | 10 μg/mL | - |

| Intra-day precision (RSD%) | <2.5% | ≤5.0% |

| Inter-day precision (RSD%) | <4.0% | ≤10.0% |

| Recovery (accuracy) | 95-105% | 90-110% |

Accuracy and Robustness

Method accuracy was determined through spike recovery experiments using known quantities of this compound reference standard added to pre-analyzed samples at three concentration levels (50%, 100%, and 150% of target concentration). The mean recovery values ranged from 95% to 105%, well within acceptable limits for analytical methods. The robustness of the method was evaluated by deliberately introducing small variations in critical method parameters, including temperature variations (±2°C), flow rate changes (±0.1 mL/min), and minor adjustments to the GC temperature program ramp rates. The method demonstrated minimal impact on this compound retention time and peak area under these modified conditions, with RSD values remaining below 5% for all parameters tested.

The specificity of the method was confirmed by analyzing blank samples and examining potential interference from matrix components. The this compound peak was well-resolved from other extract components, with baseline separation from the closest eluting compound (resolution factor >1.5). The peak purity was further verified by analyzing standards both individually and in combination with sample matrices, demonstrating that the this compound peak was free from co-eluting substances that could potentially skew quantification results.

Detailed Analytical Protocol

Step-by-Step Quantification Procedure

System Preparation and Conditioning

- Install and condition the GC column according to manufacturer's specifications, typically at 320°C for 2 hours without carrier gas flow, then at 300°C for 1 hour with normal carrier gas flow.

- Optimize FID detector parameters: set hydrogen flow to 30 mL/min, air flow to 300 mL/min, and makeup gas (nitrogen) flow to 30 mL/min.

- Ignite FID flame and allow system to stabilize for at least 30 minutes until a stable baseline is achieved.

Calibration Standards Preparation

- Prepare this compound stock solution at 1000 μg/mL in n-hexane or chloroform.

- Serially dilute to obtain at least five calibration standards covering the concentration range of 10-250 μg/mL.

- Add fixed amount of internal standard (e.g., 50 μg/mL tricosanoic acid) to each calibration standard.

Sample Preparation

- Weigh approximately 100 mg of millet extract or finished product into a 15 mL centrifuge tube.

- Add 10 mL of chloroform:methanol (2:1, v/v) and vortex vigorously for 2 minutes.

- Sonicate for 15 minutes in a water bath sonicator maintained at 40°C.

- Centrifuge at 3000 rpm for 10 minutes and transfer supernatant to a clean tube.

- Evaporate an aliquot of the extract under gentle nitrogen stream and reconstitute in 1 mL of appropriate solvent for GC analysis.

GC-FID Analysis

- Set injector temperature to 280°C and use split injection mode with 10:1 split ratio.

- Program oven temperature as follows: initial temperature 150°C (hold 2 min), ramp to 300°C at 15°C/min (hold 10 min).

- Inject 1 μL of each calibration standard and sample extract in random order.

- Use the internal standard method for quantification, calculating this compound concentration based on peak area ratios relative to the internal standard.

System Suitability Testing

- Before each analytical run, inject a system suitability standard containing this compound at mid-calibration range concentration (50 μg/mL).

- Verify that retention time RSD is <2%, peak asymmetry factor is between 0.9-1.2, and theoretical plates are >5000 per meter.

- Only proceed with sample analysis if all system suitability criteria are met.

Data Analysis and Calculations

- Calibration Curve: Plot peak area ratio (this compound/internal standard) against this compound concentration for the calibration standards. Perform linear regression to obtain slope, intercept, and correlation coefficient.

- Concentration Calculation: For each sample, calculate this compound concentration using the linear regression equation from the calibration curve.

- Quality Control: Include quality control samples (low, medium, and high concentrations) in each analytical batch. Accept the batch if QC sample results are within ±15% of nominal values.

The following workflow diagram illustrates the complete this compound quantification process:

Figure 1: Complete Workflow for this compound Quantification Using GC-FID

Applications in Research and Quality Control

Analysis of Plant Extracts and Herbal Preparations

The GC-FID method for this compound quantification has been successfully applied to the analysis of millet extracts and herbal formulations used in hair growth products. In a recent study, the this compound content in a complex of millet extract and wheat extract (MWC) was quantified at 12 mg/g, demonstrating the method's applicability for standardizing herbal extracts [1]. The method provides reliable quantification even in the presence of complex matrix components, including triglycerides, phospholipids, and other lipophilic plant constituents. For quality control laboratories, this method offers a cost-effective solution for routine analysis of raw materials and finished products, ensuring consistent this compound content across different production batches.

The method has also been adapted for the analysis of traditional herbal preparations containing millet extracts, where it helps establish correlations between this compound content and biological activity. By providing accurate quantification of this marker compound, manufacturers can optimize extraction processes to maximize this compound yield while maintaining the balance of other active constituents. The robustness of the GC-FID method makes it particularly suitable for quality control in manufacturing environments, where analytical methods need to be transferable between different instruments and operators while maintaining data integrity.

Biological Activity Correlations

This compound has been identified as a key active compound responsible for the hair growth-promoting effects of millet extracts. In vitro studies using human immortalized dermal papilla cells (iDPCs) have demonstrated that this compound-containing extracts increase mRNA levels of antioxidant enzymes (catalase and SOD1), growth factors (IGF-1, VEGF, and FGF7), and factors related to hair growth (wnt10b, β-catenin) while decreasing inflammatory cytokine mRNA levels (IL-6 and TNFα) [1]. The GC-FID quantification method enables researchers to establish dose-response relationships between this compound concentration and these biological effects, providing valuable data for product development.

In vivo studies using an anagen-synchronized mouse model have further confirmed that treatment with this compound-standardized extracts elongates the anagen phase of the hair cycle. The correlation between quantified this compound content and biological activity underscores the importance of robust analytical methods for standardizing herbal preparations intended for hair health applications. The following diagram illustrates the relationship between this compound quantification and biological effects assessment:

Figure 2: Integration of this compound Quantification with Biological Activity Assessment

Troubleshooting and Method Optimization

Even with a validated method, analysts may encounter challenges during routine application. The following table addresses common issues and provides practical solutions:

Table 3: Troubleshooting Guide for this compound Quantification by GC-FID

| Problem | Potential Causes | Solutions |

|---|---|---|

| Peak Tailing | Column degradation, active sites in liner/injector, incorrect injection technique | Re-condition or replace column, deactivate or replace liner, optimize injection technique, use higher split ratio |

| Retention Time Shift | Column degradation, carrier gas flow fluctuations, temperature instability | Check for leaks, replace column if severely degraded, verify GC temperature calibration, maintain constant carrier gas pressure |

| Low Sensitivity | Dirty detector, contaminated liner, column clipping, incorrect detector gases | Clean FID jet, replace liner, check column installation, verify hydrogen/air ratios, confirm proper makeup gas flow |

| Poor Resolution | Incorrect temperature program, column overloading, too fast ramp rates | Optimize temperature ramp, dilute sample, use slower ramp rates for critical peak pairs |

| Irreproducible Results | Inconsistent injection technique, sample degradation, internal standard issues | Use autosampler, prepare fresh samples, verify internal stability and concentration |

For method transfer between laboratories, it is recommended to perform a side-by-side comparison using identical reference standards and quality control samples. Key parameters to monitor during method transfer include retention time reproducibility, peak symmetry, sensitivity (LOD/LOQ), and precision data. Minor adjustments to temperature programming or carrier gas flow rates may be necessary to account for differences in instrumental configurations while maintaining the core analytical performance.

Conclusion

The GC-FID method described in these application notes provides a robust, reproducible, and cost-effective approach for this compound quantification in plant extracts and biological samples. The method offers excellent sensitivity and precision while avoiding the complexity and expense of mass spectrometric detection, making it particularly suitable for quality control laboratories and research institutions with standard GC instrumentation. The detailed protocols and troubleshooting guidance facilitate method implementation and transfer between laboratories, supporting the standardization of this compound-containing products and further investigation of this biologically active triterpenoid compound.

As research continues to elucidate the mechanisms underlying this compound's biological effects, reliable quantification methods will remain essential for establishing structure-activity relationships and optimizing therapeutic formulations. The GC-FID method presented here serves as a valuable tool for these applications, contributing to quality assurance in herbal product manufacturing and advancing our understanding of this compound's potential health benefits.

References

Comprehensive Application Notes and Protocols: Miliacin Encapsulated by Polar Lipids for Hair Follicle Cell Proliferation

Introduction and Mechanism of Action

Miliacin encapsulated by polar lipids (MePL) represents an innovative approach to addressing hair loss disorders by targeting the biological mechanisms that regulate hair follicle cycling and function. This compound, the primary triterpenoid compound isolated from millet (Panicum miliaceum L.), has demonstrated significant potential in stimulating keratinocyte metabolism and proliferation [1]. The encapsulation of this compound within polar lipid vesicles enhances its bioavailability and cellular uptake, thereby amplifying its proliferative effects on hair follicle cells [1]. This formulation approach addresses a key challenge in dermatological applications—ensuring sufficient bioactive delivery to target cells in the hair bulb region.

The mechanism of action of MePL involves multiple pathways that collectively promote hair growth and mitigate hair loss. Research indicates that MePL stimulates proliferation of hair bulb cells more effectively than non-encapsulated this compound [1]. Additionally, related research on millet and wheat extract complexes (MWC) has demonstrated that these compounds can modulate the Wnt/β-catenin signaling pathway, a crucial regulator of hair follicle development and cycling [2]. The MWC has been shown to upregulate expression of growth factors including IGF-1, VEGF, and FGF7, while simultaneously reducing inflammatory cytokines such as IL-6 and TNF-α [2]. This dual action on both proliferative and inflammatory pathways positions MePL as a promising candidate for managing telogen effluvium and potentially other hair loss conditions.

Table 1: Experimental Models for Evaluating MePL Effects

| Model Type | Specific Model | Key Measurements | Relevance to Hair Growth |

|---|---|---|---|

| In Vitro | Human immortalized dermal papilla cells (iDPCs) | Cell viability, mRNA expression of growth factors, inflammatory cytokines | Direct assessment of cell proliferation and molecular mechanisms |

| In Vivo | Anagen-synchronized mouse model | Hair cycle phase duration, mRNA levels in hair follicles | Evaluation of hair cycle modulation in complex biological system |

| Clinical | Women with telogen effluvium | Telogen/anagen density via phototrichogram, scalp dryness, hair brightness | Direct evidence of efficacy in human hair loss condition |

In Vitro Experimental Protocols

Cell Culture and Treatment

Cell Source and Culture Conditions: Utilize human immortalized dermal papilla cells (iDPCs), such as the KNU201 line. Maintain cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) at 37°C in a humidified 5% CO₂ atmosphere [2]. Perform subculturing every 2-3 days using 0.25% trypsin/10 mM EDTA when cells reach 70-80% confluence. For experimental consistency, use cells before the seventh subculture passage to maintain optimal doubling rate and biomarker expression [2].

Preparation of MePL Treatment: Prepare stock solutions of MePL at appropriate concentrations in suitable vehicles, which may include dimethyl sulfoxide (DMSO) or other biocompatible solvents. For quality control, verify the This compound content in the formulation using GC-FID methods with a 5% phenyl-methylpolysiloxane column, which typically quantifies this compound at approximately 12 mg/g in related MWC formulations [2]. Prepare working concentrations fresh before each experiment through serial dilution in complete media.

Experimental Treatment Protocol: Seed iDPCs in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight [3]. Replace medium with serum-free media for 8 hours to synchronize cell cycles. Apply MePL test concentrations (e.g., 60, 120, and 240 μg/mL) alongside appropriate controls including vehicle controls (e.g., SFO at 240 μg/mL) and untreated controls [2]. Incubate cells for 48 hours before conducting proliferation assays.

Cell Proliferation Assessment

The CyQUANT Cell Proliferation Kit provides a robust method for quantifying cell proliferation through DNA content measurement, based on the principle that DNA content remains constant per cell within a given cell line [3]. Following the 48-hour treatment period, carefully remove culture media and wash cells once with phosphate-buffered saline (PBS). Lyse cells according to manufacturer specifications and add the DNA-binding dye solution provided in the kit. Incubate for 5-10 minutes protected from light, then measure fluorescence using a microplate reader with appropriate excitation (∼480 nm) and emission (∼520 nm) filters. Normalize all values to basal media controls (negative control) to calculate fold-increase in proliferation [3].

Molecular Analysis

For comprehensive mechanism elucidation, evaluate gene expression changes following MePL treatment using quantitative PCR. Extract total RNA from treated cells using TRIzol reagent according to standard protocols. Synthesize cDNA using reverse transcriptase enzymes such as HelixCript Thermo Reverse Transcriptase. Perform quantitative PCR using TB Green Premix Ex Taq on a real-time PCR system with primers for target genes including:

- Antioxidant enzymes: Catalase (CAT) and superoxide dismutase 1 (SOD1)

- Growth factors: IGF-1, VEGF, FGF7

- Hair growth regulators: wnt10b, β-catenin

- Inflammatory cytokines: IL-6, TNF-α

- Housekeeping genes: GAPDH, β-actin [2]

Calculate relative expression using the 2^(-ΔΔCt) method, normalizing to housekeeping genes and comparing to untreated controls.

In Vivo Studies Protocol

Anagen-Synchronized Mouse Model

The anagen-synchronized mouse model provides a standardized system for evaluating hair cycle progression and treatment effects in a complex biological context. Utilize 6-week-old C3H/HeN male mice, which typically reside in the telogen phase at this age [2]. House mice under controlled conditions with ad libitum access to food and water. After a 3-day acclimatization period, randomly assign mice to treatment groups based on body weight (n=8 per group). Administer MePL via oral gavage at doses of 30, 60, and 120 mg/kg daily, alongside appropriate vehicle controls (e.g., SFO at 120 mg/kg) [2]. Continue treatment for the duration specified in the experimental design, typically spanning several weeks to cover significant portions of the hair cycle.

Tissue Collection and Molecular Analysis

At designated timepoints (e.g., early and late telogen phases), euthanize mice according to institutional animal care guidelines and harvest dorsal skin samples containing hair follicles. Divide each sample for multiple analyses—snap-freeze some portions in liquid nitrogen for RNA/protein extraction, and preserve other portions in formalin for histological examination. For gene expression analysis, extract total RNA from skin tissues using TRIzol reagent and perform quantitative PCR as described in the in vitro protocol section, focusing on the same panel of target genes to maintain consistency between experimental models [2].

Clinical Evaluation Protocol

Randomized Controlled Trial Design

For clinical validation of MePL efficacy, implement a placebo-controlled, multicentric, randomized, double-blind trial design following the methodology established in prior clinical studies [1]. Recruit sixty-five or more nonmenopausal women affected by telogen effluvium, confirmed through medical history and physical examination. Exclude participants with other forms of alopecia, severe systemic diseases, or those taking medications that might affect hair growth. Randomly assign eligible participants to either the MePL supplementation group or placebo group, ensuring balanced distribution of age and hair loss severity between groups. Administer treatments orally for 12 weeks, with regular monitoring of compliance and adverse events [1].

Clinical Assessment Methods

Phototrichogram Analysis: This gold-standard technique provides objective quantification of hair cycle parameters. At baseline, 6 weeks, and 12 weeks, shave a predefined area of the scalp (typically 1-2 cm²) and capture high-resolution images. After 48 hours, recapture images of the same area to assess regrowth. Calculate telogen density (number of hairs in resting phase per cm²) and anagen density (number of hairs in growth phase per cm²) through microscopic examination of hair shafts [1].

Clinical Evaluation Scales: Employ Likert scales for subjective assessment of clinical parameters. Trained dermatologists should evaluate scalp dryness (0-5 scale, from absent to severe) and hair brightness (0-5 scale, from dull to bright) under standardized lighting conditions [1]. Document high-quality photographic evidence at each timepoint using consistent camera settings, lighting, and patient positioning.

Table 2: Key Results from Clinical Trial on MePL Supplementation

| Parameter | Baseline (Mean) | 12 Weeks - Placebo | 12 Weeks - MePL | p-value |

|---|---|---|---|---|

| Telogen density (hairs/cm²) | Not specified | Minimal reduction | Significant reduction | <0.05 |

| Anagen density (hairs/cm²) | Not specified | Increased in both groups | Increased in both groups | NS |

| Scalp dryness (Likert score) | Not specified | Moderate improvement | Significant improvement | <0.05 |

| Hair brightness (Likert score) | Not specified | Moderate improvement | Significant improvement | <0.05 |

Data Analysis and Interpretation

Statistical Analysis

Employ appropriate statistical tests based on data distribution and experimental design. For in vitro studies with multiple concentrations, use one-way ANOVA followed by post-hoc tests such as Tukey's HSD to compare treatment groups against controls. For clinical trial data with repeated measures, implement mixed-model ANOVA to account for within-subject changes over time. Express all data as mean ± standard deviation or standard error, and consider p-values <0.05 as statistically significant. Perform intention-to-treat analysis for clinical data to maintain randomization benefits.

Interpretation of Results